2-(Difluoromethyl)-5-iodo-4-hydroxypyridine

CAS No.: 1806780-31-3

Cat. No.: VC2895096

Molecular Formula: C6H4F2INO

Molecular Weight: 271 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806780-31-3 |

|---|---|

| Molecular Formula | C6H4F2INO |

| Molecular Weight | 271 g/mol |

| IUPAC Name | 2-(difluoromethyl)-5-iodo-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C6H4F2INO/c7-6(8)4-1-5(11)3(9)2-10-4/h1-2,6H,(H,10,11) |

| Standard InChI Key | RYSYPJUYDXGFDN-UHFFFAOYSA-N |

| SMILES | C1=C(NC=C(C1=O)I)C(F)F |

| Canonical SMILES | C1=C(NC=C(C1=O)I)C(F)F |

Introduction

Chemical Properties and Structure

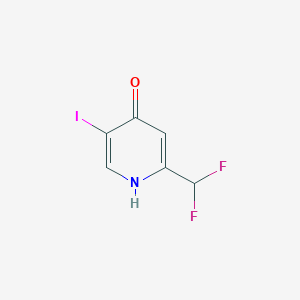

2-(Difluoromethyl)-5-iodo-4-hydroxypyridine (CAS No.: 1806780-31-3) is characterized by a pyridine ring containing multiple functional groups that make it valuable as a building block in organic synthesis. The compound has the molecular formula C₆H₄F₂INO and a molecular weight of 271.00 g/mol.

The key structural features include:

-

A pyridine ring core structure

-

A difluoromethyl group at position 2

-

An iodine substituent at position 5

-

A hydroxyl group at position 4

Table 1: Basic Chemical Properties of 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine

| Property | Value |

|---|---|

| CAS No. | 1806780-31-3 |

| Molecular Formula | C₆H₄F₂INO |

| Molecular Weight | 271 g/mol |

| IUPAC Name | 2-(difluoromethyl)-5-iodo-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C6H4F2INO/c7-6(8)4-1-5(11)3(9)2-10-4/h1-2,6H,(H,10,11) |

| Standard InChIKey | RYSYPJUYDXGFDN-UHFFFAOYSA-N |

| SMILES | C1=C(NC=C(C1=O)I)C(F)F |

| Canonical SMILES | C1=C(NC=C(C1=O)I)C(F)F |

The compound exists in tautomeric forms, with the 4-hydroxypyridine form commonly represented in naming, though the 4-oxo-1,4-dihydropyridine form may predominate in solution, as is common with hydroxypyridines.

Synthesis Methods

The synthesis of 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine typically involves multiple steps starting from simpler pyridine derivatives. Research indicates that the process may include halogenation, hydroxylation, and difluoromethylation reactions.

Recent advances in difluoromethylation chemistry have expanded the synthetic approaches to compounds of this type. A notable method involves the use of bromo(difluoro)acetic acid in the presence of K₂CO₃ at room temperature, which has been demonstrated to facilitate difluoromethylation of various N-heterocyclic substrates .

In a significant study, researchers demonstrated that halogen-substituted 4-hydroxypyridines, including compounds with iodo substituents like 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine, can undergo selective N-difluoromethylation with simultaneous formation of a ketone functional group . This represents an important advancement in the synthesis of such compounds, particularly for pharmaceutical applications.

Structural Analogs and Related Compounds

Several structural analogs of 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine have been identified and studied. These include:

-

5-Bromo-2-iodopyridine (CAS No. 223463-13-6), which differs by lacking the hydroxyl and difluoromethyl groups but maintains a halogenated pyridine core .

-

2,5-Difluoro-4-iodopyridine (CAS No. 1017793-20-2), which contains fluorine substituents in place of the hydroxyl and at position 5 instead of the iodine .

-

2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carbonyl chloride (CAS No. 1807071-24-4), which contains an additional carbonyl chloride group and the iodine at position 3 .

Compounds with similar structural features have demonstrated important biological activities. For instance, pyridines with difluoromethyl groups at the 4-position have been used in the development of potent and selective inhibitors targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .

Applications in Pharmaceutical Research

2-(Difluoromethyl)-5-iodo-4-hydroxypyridine serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. The presence of the difluoromethyl group is especially significant, as this moiety is increasingly recognized for its importance in medicinal chemistry .

The difluoromethyl group (−CF₂H) has gained prominence in drug design due to several advantageous properties:

-

It can act as a lipophilic hydrogen bond donor

-

It enhances metabolic stability

-

It can serve as a bioisostere for hydroxyl or thiol groups

Recent research has revealed that N-difluoromethylation of heterocycles like 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine can lead to novel pharmaceutical candidates. For example, the creation of difluoromethylated products featuring imine functional groups that were previously difficult to synthesize has opened new avenues in drug discovery .

Additionally, the iodine at position 5 provides a reactive site for further functionalization through various coupling reactions, making this compound versatile for constructing more complex molecules of pharmaceutical interest.

Recent Research Developments

Recent research has explored the difluoromethylation of N-heterocycles and pharmaceuticals, which is directly relevant to understanding the properties and potential applications of 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine.

A significant advancement has been made in the dearomative difluoromethylation of N-heterocycles, including 4-hydroxypyridines with various substituents. Research published on ChemRxiv demonstrated that halogen-substituted 4-hydroxypyridines, including those with iodo substituents, underwent selective N-difluoromethylation with simultaneous formation of a ketone functional group, achieving good to excellent yields .

This represents an important step forward in the synthesis and application of compounds like 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine, as it provides a more efficient and selective method for introducing the difluoromethyl group.

Furthermore, the development of potent, selective, and membrane-permeable inhibitors based on difluorobenzene rings linked to 2-aminopyridine scaffolds with different functionalities at the 4-position suggests potential applications for related difluoromethylated pyridine derivatives in treating neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume